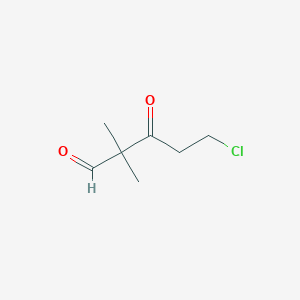
4-(2-Ethoxyethoxy)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a thiol group (-SH) and a 2-ethoxyethoxy group (-OCH2CH2OCH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with a thiol reagent under basic conditions . Another approach involves the reduction of a corresponding disulfide compound .
Industrial Production Methods
Industrial production of 4-(2-Ethoxyethoxy)benzene-1-thiol may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Iodine (I2), Bromine (Br2)
Reduction: Zinc (Zn), Hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), Thiol reagents
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted benzene derivatives
Scientific Research Applications
4-(2-Ethoxyethoxy)benzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)benzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and protein function . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
4-(2-Ethoxyethoxy)benzene-1-thiol can be compared with other aromatic thiols and thioethers:
Thiophenol (C6H5SH): Similar structure but lacks the 2-ethoxyethoxy group, making it less soluble in organic solvents.
4-Methoxybenzene-1-thiol (C6H4(OCH3)SH): Contains a methoxy group instead of the 2-ethoxyethoxy group, affecting its reactivity and solubility.
Benzene-1,4-dithiol (C6H4(SH)2): Contains two thiol groups, leading to different chemical properties and applications
Properties
CAS No. |
88318-15-4 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)benzenethiol |
InChI |
InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
SRRKWUOXHQCTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


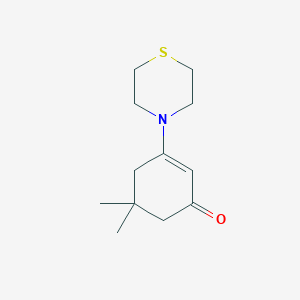
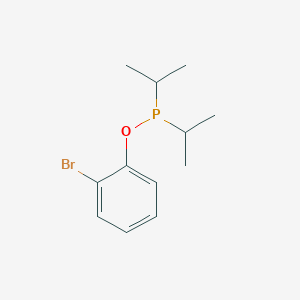
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
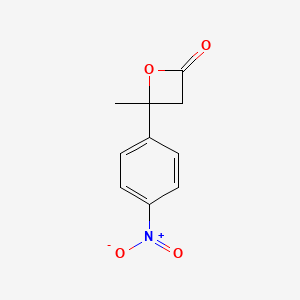
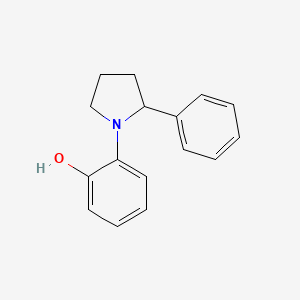
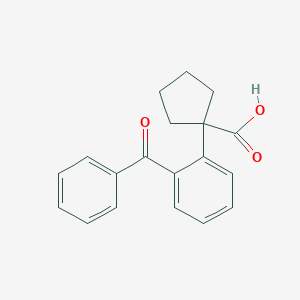
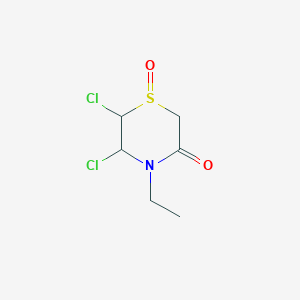
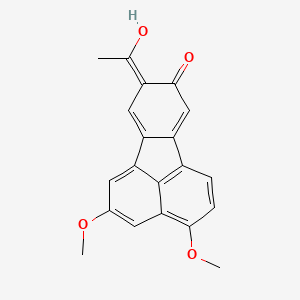

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
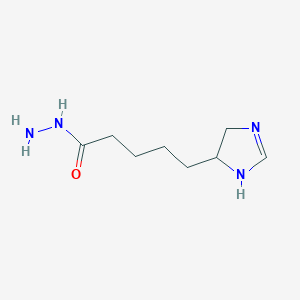
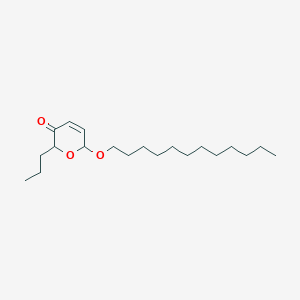
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
